![molecular formula C15H14OTe B12381437 2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran CAS No. 122823-57-8](/img/structure/B12381437.png)
2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MAO-B-IN-29 is a compound known for its inhibitory effects on monoamine oxidase B, an enzyme that plays a crucial role in the oxidative deamination of biogenic amines such as dopamine. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Parkinson’s disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MAO-B-IN-29 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent reactions to yield the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Formation of Intermediates: Initial steps often include the preparation of aromatic or heteroaromatic intermediates through reactions such as nitration, halogenation, or alkylation.
Coupling Reactions: These intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, to form the core structure of MAO-B-IN-29.
Final Modifications: The final steps may involve functional group modifications, such as reduction, oxidation, or substitution, to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of MAO-B-IN-29 involves scaling up the laboratory synthesis methods to larger reactors, ensuring that the reaction conditions are optimized for maximum yield and purity. This often includes:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized.
Purification Techniques: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the produced compound.
Analyse Des Réactions Chimiques
Types of Reactions
MAO-B-IN-29 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
MAO-B-IN-29 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of monoamine oxidase B and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of monoamine oxidase B in cellular processes and its implications in neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in treating conditions like Parkinson’s disease, Alzheimer’s disease, and depression.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
MAO-B-IN-29 exerts its effects by inhibiting the activity of monoamine oxidase B, an enzyme responsible for the breakdown of dopamine and other biogenic amines. By inhibiting this enzyme, MAO-B-IN-29 increases the availability of dopamine in the brain, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets and pathways involved include:
Binding to Monoamine Oxidase B: MAO-B-IN-29 binds to the active site of the enzyme, preventing it from catalyzing the oxidative deamination of dopamine.
Modulation of Dopaminergic Pathways: By increasing dopamine levels, the compound enhances dopaminergic signaling, which is crucial for motor control and cognitive functions.
Comparaison Avec Des Composés Similaires
MAO-B-IN-29 can be compared with other monoamine oxidase B inhibitors, such as selegiline and rasagiline. While all these compounds share the common mechanism of inhibiting monoamine oxidase B, MAO-B-IN-29 is unique due to its specific binding affinity and selectivity. Similar compounds include:
Selegiline: An irreversible inhibitor of monoamine oxidase B, used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible inhibitor with neuroprotective properties.
Safinamide: A reversible inhibitor that also modulates glutamate release.
Propriétés
Numéro CAS |
122823-57-8 |
|---|---|
Formule moléculaire |
C15H14OTe |
Poids moléculaire |
337.9 g/mol |
Nom IUPAC |
2-(phenyltellanylmethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C15H14OTe/c1-2-7-14(8-3-1)17-11-13-10-12-6-4-5-9-15(12)16-13/h1-9,13H,10-11H2 |
Clé InChI |
IUCSZLQYPARAQG-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC=CC=C21)C[Te]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



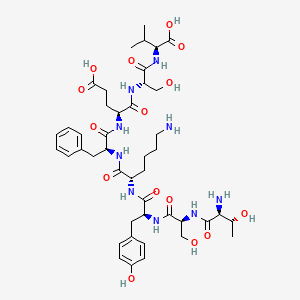
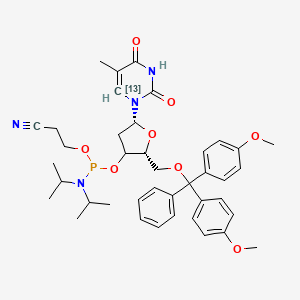


![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
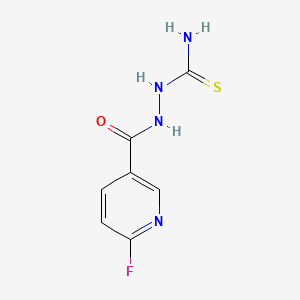
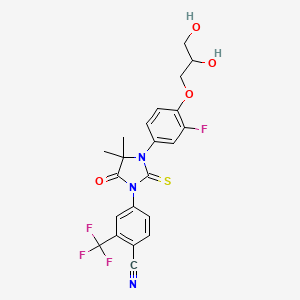
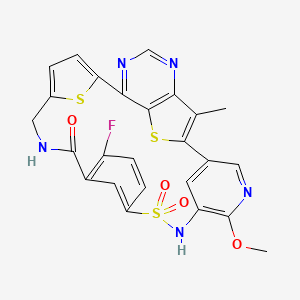
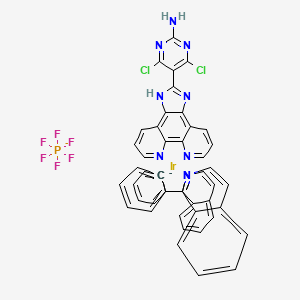
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)


